molecular formula C23H25F6N3O2 B597895 3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione CAS No. 1211565-11-5

3-((3,5-Bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B597895
CAS No.: 1211565-11-5
M. Wt: 489.462
InChI Key: XUZPZFXQOUOXFH-IAGOWNOFSA-N
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Description

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F6N3O2/c24-22(25,26)13-10-14(23(27,28)29)12-15(11-13)30-18-19(21(34)20(18)33)31-16-6-2-3-7-17(16)32-8-4-1-5-9-32/h10-12,16-17,30-31H,1-9H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZPZFXQOUOXFH-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC3=C(C(=O)C3=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107556
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211565-11-5
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211565-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1R,2R)-2-(1-piperidinyl)cyclohexyl]amino]-3-cyclobutene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-((3,5-bis(trifluoromethyl)phenyl)amino)-4-(((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amino)cyclobut-3-ene-1,2-dione is a synthetic organic molecule with potential therapeutic applications. Its unique structure incorporates trifluoromethyl groups and cyclobutene dione moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure:

  • Chemical Formula : C28_{28}H28_{28}F6_{6}N4_{4}O3_{3}
  • Molecular Weight : 630.59 g/mol
  • CAS Number : 1256245-84-7

The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Steroid 5α-reductase Type 1 (SRD5A1) :
    • A study demonstrated that derivatives containing the trifluoromethyl phenyl group showed significant inhibition of SRD5A1 activity, which is crucial in androgen metabolism. The compound exhibited an IC50_{50} value of 1.44 ± 0.13 µM , indicating potent inhibitory activity against dihydrotestosterone (DHT) production in human keratinocyte cells (HaCaT cells) .
  • Cytotoxicity Assessment :
    • The compound displayed low cytotoxicity with an IC50_{50} of 29.99 ± 8.69 µM , suggesting a favorable therapeutic window for further development .
  • Mechanism of Action Studies :
    • Further investigations revealed that the inhibition of DHT production was not due to changes in SRD5A1 mRNA expression but rather through direct enzyme suppression and modulation of protein expression levels over time .

Efficacy in Biological Assays

The efficacy of the compound has been evaluated using various in vitro assays:

Assay TypeResultReference
SRD5A1 InhibitionIC50_{50}: 1.44 ± 0.13 µM
CytotoxicityIC50_{50}: 29.99 ± 8.69 µM
DHT Production InhibitionUp to 46% at 1 µM
Protein Expression Suppression>50% reduction at 2.5 µM after 24h

Case Study: Inhibition of DHT Production

In a controlled study using HaCaT cells, treatment with the compound resulted in significant inhibition of DHT production without affecting cell viability at lower concentrations (up to 88% viability at 1 µM). This suggests potential applications in conditions related to androgen excess, such as androgenetic alopecia or benign prostatic hyperplasia.

Molecular Docking Studies

Molecular docking simulations indicated a stable binding interaction between the compound and the active site of SRD5A1, supporting its role as a competitive inhibitor. The Ki_i value was determined to be 2.382 µM , further validating its potency as an inhibitor .

Comparison with Similar Compounds

Chemical Identity and Properties

  • CAS No.: 1211565-11-5
  • Molecular Formula : C${23}$H${25}$F$6$N$3$O$_2$
  • Molecular Weight : 489.45 g/mol
  • Storage : Inert atmosphere, 2–8°C
  • Stereochemistry : Defined (1R,2R) configuration on the cyclohexyl moiety .
  • Hazard Profile : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

This cyclobutene-dione derivative features a 3,5-bis(trifluoromethyl)phenyl group and a (1R,2R)-2-(piperidin-1-yl)cyclohexyl substituent. The trifluoromethyl groups enhance metabolic stability and electron-withdrawing effects, while the piperidine ring may contribute to receptor binding via hydrophobic interactions .

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound (CAS No.) Substituents Molecular Formula MW (g/mol) Key Features
Target (1211565-11-5) 3,5-bis(CF$_3$)phenyl; (1R,2R)-piperidinylcyclohexyl C${23}$H${25}$F$6$N$3$O$_2$ 489.45 Optimal balance of lipophilicity and metabolic stability.
Analog 1 (1223105-89-2) 3,5-bis(CF$_3$)phenyl; (1R,2R)-dimethylaminodiphenylethyl C${28}$H${23}$F$6$N$3$O$_2$ 547.50 Bulky diphenylethyl group increases MW; potential steric hindrance.
Analog 2 (1570357-03-7) 3,5-bis(CF$_3$)benzyl; (1S,2S)-piperidinylcyclohexyl C${24}$H${27}$F$6$N$3$O$_2$ 503.48 Benzyl substitution alters π-π interactions; (S,S) stereochemistry.
Analog 3 (1263205-96-4) 3,5-bis(CF$_3$)phenyl; (1S,2S)-dimethylaminocyclohexyl C${20}$H${21}$F$6$N$3$O$_2$ 449.39 Smaller dimethylamino group reduces lipophilicity.
Analog 4 (1454257-32-9) 3,5-bis(CF$_3$)phenyl; (1R,2R)-diphenyl-piperidinylethyl C${31}$H${27}$F$6$N$3$O$_2$ 587.60 Extended diphenyl-piperidinyl structure enhances receptor affinity.

Substituent Effects

  • Trifluoromethyl Groups: The target compound and analogs 1–4 retain 3,5-bis(trifluoromethyl)phenyl groups, which improve metabolic stability and binding affinity through strong electron-withdrawing effects .
  • Cyclohexyl Substituents: Piperidinyl vs. Dimethylamino: The piperidinyl group in the target compound (vs. Stereochemistry: The (1R,2R) configuration in the target compound and analog 1 contrasts with the (1S,2S) configuration in analog 2, which may lead to divergent biological activities due to spatial orientation .

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